molecular formula C14H16N2O2S B15286655 ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate

Cat. No.: B15286655
M. Wt: 276.36 g/mol
InChI Key: URUAOABMVSHWSB-UHFFFAOYSA-N
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Description

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a phenylethyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenylethyl group and the sulfanylidene moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate include other imidazole derivatives and sulfanylidene-containing compounds. Examples include:

  • Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
  • Ethyl 3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUAOABMVSHWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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